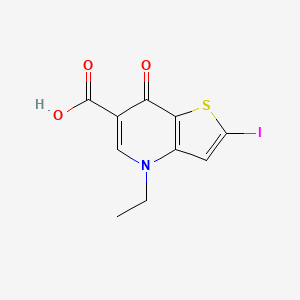

Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo-

Description

Nuclear Magnetic Resonance Spectroscopy

Proton and carbon NMR spectra for related compounds provide benchmarks for signal assignment:

Infrared Spectroscopy

Critical vibrational modes correlate with functional groups:

| Band (cm⁻¹) | Assignment | Source Analog |

|---|---|---|

| 2950–2850 | C-H stretch (ethyl) | Compound 6c |

| 1700 | C=O stretch (carboxylic acid) | TP-BT4T-TP |

| 550 | C-I stretch | Halogenated aromatics |

Properties

CAS No. |

81975-10-2 |

|---|---|

Molecular Formula |

C10H8INO3S |

Molecular Weight |

349.15 g/mol |

IUPAC Name |

4-ethyl-2-iodo-7-oxothieno[3,2-b]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C10H8INO3S/c1-2-12-4-5(10(14)15)8(13)9-6(12)3-7(11)16-9/h3-4H,2H2,1H3,(H,14,15) |

InChI Key |

BHPPZVBYZPMYOK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(S2)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a pyridine derivative, the introduction of sulfur and iodine atoms can be achieved through specific reagents and catalysts. The reaction conditions often require precise temperature control and the use of solvents such as xylene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.

Substitution: Halogen atoms, such as iodine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Organic Synthesis

Thieno(3,2-b)pyridine-6-carboxylic acid serves as a versatile building block in organic synthesis. It can be transformed into more complex heterocyclic compounds through various chemical reactions:

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Reduction | Lithium aluminum hydride | Alcohols, Amines |

| Electrophilic Substitution | Halogenating agents | Substituted Derivatives |

| Oxidation | Hydrogen peroxide | Sulfoxides, Sulfones |

These reactions allow for the introduction of new functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of derivatives of Thieno(3,2-b)pyridine-6-carboxylic acid. For instance, certain derivatives exhibit significant inhibitory effects against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents.

| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2g | Pseudomonas aeruginosa | 8 | Inhibition of TrmD enzyme |

| 2c | Pseudomonas aeruginosa | 4 | Inhibition of TrmD enzyme |

| 2h | Pseudomonas aeruginosa | 16 | Inhibition of TrmD enzyme |

The mechanism involves the inhibition of the TrmD enzyme, crucial for bacterial survival.

Anticancer Activity

Thieno(3,2-b)pyridine derivatives have also been investigated for their anticancer properties. Studies indicate that specific derivatives can inhibit the FOXM1 transcription factor, leading to reduced cell proliferation in cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6 | MDA-MB-231 | 5 | FOXM1 inhibition |

| 16 | MDA-MB-231 | 10 | FOXM1 inhibition |

| 1 | MDA-MB-231 (inactive) | >50 | No significant activity |

These findings suggest potential therapeutic applications in cancer treatment.

Antimicrobial Study

A combinatorial library synthesized using thieno(3,2-b)pyridine derivatives demonstrated broad-spectrum antimicrobial activity against various pathogens. The most promising candidates showed significant efficacy against resistant strains of Pseudomonas aeruginosa, indicating their utility in treating infections.

Anticancer Research

In a study evaluating thieno(3,2-b)pyridine derivatives for their ability to inhibit FOXM1 in breast cancer cell lines, several compounds achieved significant reductions in cell viability at low concentrations. This suggests their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis: Iodination of thienopyridines remains underexplored compared to bromination/chlorination .

- Stability : The 7-oxo group may render the compound prone to reduction under physiological conditions.

- Biological Data: Limited evidence on antimicrobial or electronic properties; further studies are needed.

Biological Activity

Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

- Molecular Formula : C10H8INO3S

- Molecular Weight : 349.145 g/mol

- CAS Number : 81975-10-2

The biological activity of Thieno(3,2-b)pyridine derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to inflammatory pathways and cancer progression.

- Cellular Interaction : It may disrupt cellular processes by binding to nucleic acids or other cellular components.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Thieno(3,2-b)pyridine derivatives. For instance:

- Cytotoxicity in Cancer Cell Lines : A study demonstrated that a closely related thieno[2,3-b]pyridine compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis and significantly reduced the viability of cancer cells at nanomolar concentrations after 72 hours of treatment .

- Mechanistic Insights : The anticancer activity is attributed to alterations in metabolic pathways such as glycolysis and pyruvate metabolism. These changes are linked to the compound's ability to affect cancer stem cells (CSCs), which are crucial for tumor recurrence and metastasis .

Anti-inflammatory Effects

Thieno(3,2-b)pyridine derivatives have also been investigated for their anti-inflammatory properties:

- COX Inhibition : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, compounds were reported with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Animal Models : In vivo studies using carrageenan-induced paw edema models indicated that these compounds effectively reduced inflammation, demonstrating their potential as therapeutic agents for inflammatory diseases .

Research Findings and Case Studies

Q & A

How can researchers resolve contradictions in spectral data during structural elucidation of iodinated thienopyridine derivatives?

Level: Advanced

Methodological Answer:

Contradictions in spectral data (e.g., NMR or HRMS discrepancies) often arise from tautomerism or dynamic conformational changes. For iodinated derivatives, consider:

- 2D NMR Techniques: Use HSQC and HMBC to resolve ambiguities in proton-carbon correlations, especially for the iodine-substituted aromatic positions .

- X-ray Crystallography: Confirm solid-state structures when solution-state NMR is inconclusive .

- Isotopic Analysis: Compare HRMS data with theoretical isotopic patterns to validate molecular formulas, accounting for iodine's natural isotopic distribution .

What synthetic strategies are effective for introducing ethyl and iodo substituents into the thienopyridine core?

Level: Basic

Methodological Answer:

The ethyl group at position 4 and iodine at position 2 can be introduced via:

- Electrophilic Substitution: Use ethylation agents (e.g., ethyl chloroacetate) under basic conditions, followed by iodination with I₂/KI in acidic media .

- Reductive Amination: For ethyl groups, employ sodium cyanoborohydride in methanol at pH 6 to stabilize intermediates .

- Protection-Deprotection: Protect the carboxylic acid moiety (e.g., as a methyl ester) during iodination to prevent side reactions .

How does the ethyl substituent influence the compound's reactivity in medicinal chemistry applications?

Level: Advanced

Methodological Answer:

The ethyl group enhances lipophilicity, impacting:

- Solubility: Use logP calculations (e.g., >3.97 for similar derivatives ) to predict membrane permeability.

- Metabolic Stability: Conduct in vitro microsomal assays to assess oxidative metabolism at the ethyl group .

- Structure-Activity Relationships (SAR): Compare IC₅₀ values of ethyl-substituted derivatives vs. methyl or propyl analogs in cytotoxicity assays .

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Level: Advanced

Methodological Answer:

Scale-up challenges include:

- Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

- Iodine Handling: Implement controlled temperature (<0°C) during iodination to minimize iodine sublimation and side-product formation .

- Yield Optimization: Screen catalysts (e.g., Dess-Martin periodinane for oxidation steps) to achieve >90% yield in critical steps .

Which biological assays are most suitable for evaluating the antimicrobial potential of this compound?

Level: Basic

Methodological Answer:

Standard assays include:

- Broth Microdilution: Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic activity over 24 hours .

- Resistance Profiling: Test against multidrug-resistant (MDR) strains using clinical isolates .

How can computational modeling predict the compound's interaction with dihydrofolate reductase (DHFR)?

Level: Advanced

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding poses in DHFR's active site, focusing on hydrogen bonds with Glu30 and Phe34 .

- MD Simulations: Run 100-ns simulations to assess stability of the iodine-aryl interaction with hydrophobic pockets .

- Free Energy Calculations: Apply MM-PBSA to compare binding affinities of iodinated vs. non-iodinated analogs .

What analytical methods are critical for quantifying trace impurities in the final product?

Level: Basic

Methodological Answer:

- HPLC-UV/Vis: Use a C18 column with 0.1% TFA in water/acetonitrile gradient (detection at 254 nm) .

- LC-HRMS: Identify impurities via exact mass matching (e.g., m/z 339.018 for the parent ion ).

- Elemental Analysis: Verify <0.5% halogen content (iodine) to confirm purity .

How do steric effects from the iodo substituent impact regioselectivity in further functionalization?

Level: Advanced

Methodological Answer:

The bulky iodine atom at position 2 directs electrophilic attacks to position 5 or 7. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.